7-amino-1H-indole-2-carboxamide
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Overview
Description
7-Amino-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
7-Amino-1H-indole-2-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, including this compound, allows these compounds to form hydrogen bonds with various enzymes and proteins . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The indole nucleus is known to be an important heterocyclic compound with broad-spectrum biological activities , suggesting that it may have favorable ADME properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
7-amino-1H-indole-2-carboxamide is known to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives like this compound can form hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may have a broad impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may also be involved in various metabolic pathways .
Preparation Methods
The synthesis of 7-amino-1H-indole-2-carboxamide typically involves the reaction of 4,6-difluoroindole-2-carboxylic acid with ammonia or hydrazine hydrate to yield the corresponding carboxamide . Various synthetic routes for indole derivatives include classical methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Larock indole synthesis . Industrial production methods often involve the use of carboxylic acid activators like phosphoric anhydride, acyloxypyridinium salt, and acyloxyphosphonium salt .
Chemical Reactions Analysis
7-Amino-1H-indole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents used in these reactions include tributyltin hydride for reduction and p-toluenesulfonic acid for substitution.
Scientific Research Applications
7-Amino-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
7-Amino-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Used in the synthesis of various alkaloids and pharmaceuticals.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.
Properties
IUPAC Name |
7-amino-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMAEFEAGGQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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